molecular formula C11H12BrClO2 B1416002 4-(3-Bromo-5-chlorophenoxy)oxane CAS No. 2018846-25-6

4-(3-Bromo-5-chlorophenoxy)oxane

Cat. No.: B1416002
CAS No.: 2018846-25-6
M. Wt: 291.57 g/mol
InChI Key: NOUJXXMCXZHSPT-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-chlorophenoxy)oxane is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a oxane (tetrahydropyran) ring linked via an oxygen bridge to a bromo- and chloro- substituted phenyl ring, a structural motif prevalent in the development of bioactive molecules . The presence of both bromine and chlorine halogens on the phenoxy ring makes it a versatile and reactive scaffold for further functionalization through cross-coupling reactions and other synthetic transformations, enabling the construction of more complex chemical libraries for biological screening . While specific biological data for this exact molecule may be limited, its core structure is highly relevant in modern therapeutic development. Research on analogous 4-phenoxy oxane derivatives indicates their investigation as potential inhibitors of specific biological targets . Furthermore, phenoxy-substituted heterocycles are prominent in medicinal chemistry; for instance, 5-phenoxy derivatives of primaquine have shown significantly improved antimalarial activity, demonstrating the value of the phenoxy pharmacophore in drug design . This compound is intended for use as a building block in multicomponent reactions and the synthesis of novel heterocyclic compounds, which are crucial processes for generating molecular diversity in the search for new therapeutic and agrochemical agents . Researchers will find this reagent valuable for probing structure-activity relationships and developing new candidates with potential biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-bromo-5-chlorophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUJXXMCXZHSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 3 Bromo 5 Chlorophenoxy Oxane

Retrosynthetic Analysis of the 4-(3-Bromo-5-chlorophenoxy)oxane Core

A logical retrosynthetic analysis of this compound suggests dissecting the molecule at the aryl-ether bond. This primary disconnection reveals two key synthons: the commercially available 3-bromo-5-chlorophenol (B1291525) and a suitable derivative of oxane. This approach simplifies the synthesis into the formation of a single critical bond.

The forward synthesis would, therefore, involve the coupling of 3-bromo-5-chlorophenol with an appropriate oxane precursor. The choice of the specific synthetic methodology for this coupling is crucial and will be explored in the subsequent sections.

Formation of the Aryl-Ether Linkage in Halogenated Phenoxy Systems

The formation of the C-O bond between the halogenated phenol (B47542) and the oxane moiety is the cornerstone of this synthesis. Several established methods for aryl ether synthesis can be considered.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. wikipedia.orgchemistrysteps.comyoutube.com

In the context of synthesizing this compound, an SNAr approach would theoretically involve the reaction of a deprotonated oxane (acting as the nucleophile) with an activated 1,3-dibromo-5-chlorobenzene (B31355) or 1-bromo-3,5-dichlorobenzene. However, the bromo and chloro substituents are not strongly electron-withdrawing, making the aromatic ring less susceptible to nucleophilic attack. chemistrysteps.com Therefore, harsh reaction conditions would likely be required, and this method may not be the most efficient for this particular target molecule.

Table 1: Key Features of Nucleophilic Aromatic Substitution (SNAr)

FeatureDescription
Mechanism Addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion (Meisenheimer complex), followed by elimination of the leaving group. chemistrysteps.com
Substrate Requirements The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com
Leaving Group The reactivity order of halogens is F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions. chemistrysteps.com
Nucleophile A variety of strong nucleophiles can be used, including alkoxides, phenoxides, and amines. chemistrysteps.com

The Ullmann condensation is a classical copper-promoted reaction for the formation of aryl ethers from an aryl halide and an alcohol. wikipedia.orgwikipedia.org Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org

Modern variations of the Ullmann reaction, often referred to as Ullmann-type reactions, utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. organic-chemistry.org These reactions are a form of copper-catalyzed nucleophilic aromatic substitution. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 3-bromo-5-chlorophenol with an appropriate oxane derivative in the presence of a copper catalyst.

Copper-catalyzed etherification has emerged as a powerful tool for the synthesis of aryl ethers. nih.govorganic-chemistry.org These methods often offer advantages over the traditional Ullmann condensation, such as milder reaction conditions and the use of catalytic amounts of copper. organic-chemistry.org Both ligand-based and ligand-free systems have been developed. nih.govorganic-chemistry.org

In a potential synthesis, 3-bromo-5-chlorophenol could be coupled with a suitable oxane alcohol using a copper catalyst, such as copper(I) iodide (CuI), and a base, like cesium carbonate or lithium tert-butoxide. organic-chemistry.orgresearchgate.net The choice of solvent and base is critical for the success of these reactions. organic-chemistry.org

Table 2: Comparison of Copper-Catalyzed Etherification Protocols

ProtocolCatalyst SystemTypical ConditionsAdvantages
Ligand-Based Cu(I) or Cu(II) salt with a ligand (e.g., 1,10-phenanthroline, N¹,N²-diarylbenzene-1,2-diamine)Room temperature to moderate heating, various bases (e.g., NaOt-Bu)Milder conditions, broader substrate scope, enhanced reactivity. nih.govresearchgate.net
Ligand-Free Cu(I) or Cu(II) salt (e.g., CuI, Cu(OAc)₂)Elevated temperatures, specific base (e.g., LiOt-Bu)Cost-effective, avoids ligand synthesis. organic-chemistry.org

Besides copper, other transition metals have been employed to catalyze the formation of aryl ethers. Nickel-catalyzed etherification of phenols and aryl halides has been reported, utilizing visible-light-induced energy transfer. nih.gov This method offers an alternative to copper-based systems, potentially with different substrate scope and functional group tolerance. nih.gov Palladium-catalyzed reactions, while more commonly associated with C-C and C-N bond formation, can also be used for C-O bond formation, though this is less common than copper-catalyzed methods for diaryl ether synthesis. wikipedia.orgbeilstein-journals.org

Introduction of Halogen Substituents on the Aromatic Moiety

The starting material, 3-bromo-5-chlorophenol, is a key component in the proposed synthetic routes. This dihalogenated phenol is commercially available. matrix-fine-chemicals.comthermofisher.com However, understanding its synthesis is relevant. A patented method for the preparation of 3-bromo-5-chlorophenol involves the hydrolysis of a corresponding diazonium salt. google.com Other synthetic approaches described in the literature include ozonolysis of a chloro-bromobenzene derivative followed by esterification, or a multi-step synthesis starting from 3-chloro-5-bromofluorobenzene. google.com The direct halogenation of phenol or substituted phenols can also be a route to such compounds, though controlling the regioselectivity to obtain the desired 3,5-disubstituted pattern can be challenging.

Regioselective Bromination Techniques

Achieving the desired 3-bromo-5-chloro substitution pattern on the phenol ring requires careful consideration of regioselectivity. The hydroxyl group of phenol is an activating ortho-, para-director, meaning that direct electrophilic bromination tends to occur at positions 2, 4, and 6. savemyexams.com Therefore, to obtain the meta-substituted product, indirect methods or specific reagents that favor meta-bromination are necessary.

One common strategy involves the bromination of a phenol derivative where the ortho and para positions are blocked. For instance, starting with 3-chlorophenol, direct bromination would still predominantly yield ortho- and para-brominated products relative to the hydroxyl group. A more effective approach is to introduce the bromine atom through a Sandmeyer-type reaction starting from a suitably substituted aniline. For example, 3-chloro-5-amino-phenol could be diazotized and then treated with a copper(I) bromide to introduce the bromine atom at the desired position.

Another approach is the use of a directing group that can be later removed. For example, a sulfonic acid group can be introduced at the ortho and para positions to the hydroxyl group, which are then brominated. Subsequent removal of the sulfonic acid groups would yield the desired brominated phenol. orgsyn.org

Regioselective Chlorination Methodologies

Similar to bromination, direct chlorination of a phenol is challenging for achieving a meta-substitution pattern due to the ortho-, para-directing nature of the hydroxyl group. nih.gov The reaction of phenol with chlorine typically yields 2- and 4-chlorophenol (B41353) initially, followed by di- and tri-substituted products at higher chlorine concentrations. nih.gov

To synthesize 3-bromo-5-chlorophenol, a more viable route involves the chlorination of 3-bromophenol. However, direct electrophilic chlorination would still favor the positions ortho and para to the hydroxyl group. Therefore, strategic blocking of these positions or the use of specific chlorinating agents and catalysts is necessary.

One potential method involves the use of a bulky chlorinating agent that is sterically hindered from attacking the ortho positions. Alternatively, a directing group can be employed to guide the chlorine to the desired meta position. A patent describes a method for preparing 3-bromo-5-chlorophenol by hydrolyzing a specific diazonium salt intermediate in an acidic medium. google.comgoogle.com This method is highlighted as being low-cost, using readily available raw materials, and suitable for large-scale production with high purity and yield. google.comgoogle.com

The use of N-chlorosuccinimide (NCS) as a source of electrophilic chlorine is a common strategy in organic synthesis. acsgcipr.org The reactivity of NCS can be modulated by the reaction conditions and the presence of catalysts. For catalyst-controlled regioselective chlorination of phenols, Lewis basic selenoether catalysts have shown promise. acs.org

Halogen Dance and Isomerization Strategies

The halogen dance reaction is a base-catalyzed intramolecular or intermolecular migration of a halogen atom on an aromatic ring. wikipedia.orgrsc.orgclockss.org This rearrangement is driven by thermodynamics, leading to the most stable isomer. wikipedia.org This strategy could potentially be employed to isomerize an undesired regioisomer of a bromo-chloro-phenol to the desired 3-bromo-5-chloro-phenol. For the halogen dance to occur, a strong base is typically required to deprotonate the aromatic ring, creating a carbanion intermediate that facilitates the halogen migration. wikipedia.org The reaction can be influenced by factors such as the choice of base, temperature, and solvent. wikipedia.org

Isomerization of bromophenols can also be catalyzed by strong acids. For instance, p-bromophenols have been shown to undergo hydrogen bromide-catalyzed isomerization and disproportionation under mild conditions. acs.org This reaction proceeds through a reversible bromination mechanism, involving a benzenonium ion intermediate. acs.org However, similar isomerization of p-chlorophenols was not observed under the same conditions, suggesting that this method might be more applicable to brominated phenols. acs.org This technique could be a useful method for preparing certain ortho-bromophenols that are otherwise difficult to obtain. acs.org

Electrophilic Halogenation with Specific Reagents

The choice of halogenating reagent is crucial for controlling the regioselectivity of the reaction. For the bromination of phenols, while elemental bromine can be used, it often leads to polybromination and a mixture of isomers. byjus.com Milder and more selective reagents are often preferred.

A practical and efficient electrophilic bromination procedure for phenols has been developed using a new I(III)-based reagent, PhIOAcBr, which is prepared in situ from PIDA (phenyliodine diacetate) and AlBr3. rsc.orgnih.gov This method is operationally simple and proceeds under mild conditions. rsc.orgnih.gov

For chlorination, various electrophilic chlorine reagents are available. acsgcipr.org These include chlorine gas, hypochlorites, and N-chloro compounds like N-chlorosuccinimide (NCS). acsgcipr.org The reactivity of these reagents can be tuned by the addition of acids or catalysts. acsgcipr.org A highly reactive and stable guanidine-based reagent has been developed for the direct electrophilic chlorination of heteroaromatic systems, which has been shown to be effective where conventional reagents fail. acs.org

The table below summarizes some specific electrophilic halogenating reagents and their applications.

Reagent/SystemHalogenSubstrateKey Features
PhIOAcBr (from PIDA and AlBr3)BrominePhenols, Phenol-ethersMild conditions, high efficiency, operationally simple. rsc.orgnih.gov
N-Bromosuccinimide (NBS)BromineChlorophenolsSecond-order kinetics, allows for kinetic control. ijcrt.org
Guanidine-based reagentChlorineHeteroaromatic systemsHigh reactivity and stability, effective for challenging chlorinations. acs.org
N-Chlorosuccinimide (NCS)ChlorinePhenolsCommon electrophilic chlorine source, reactivity can be modulated. acsgcipr.org

Biocatalytic Halogenation Approaches via Halogenases

Flavin-dependent halogenases (FDHs) are enzymes that catalyze the regioselective halogenation of aromatic compounds using benign inorganic halides. rsc.orgnih.gov These enzymes offer a green alternative to traditional chemical methods, which often lack regiocontrol and use hazardous reagents. rsc.org

Halogenases have been shown to be effective for the halogenation of a variety of aromatic substrates, including phenols. nih.govresearchgate.net The regioselectivity of these enzymes can be altered through structure-guided mutagenesis, allowing for the synthesis of specific halogenated products. rsc.org While many natural halogenases act on complex molecules, some have been identified that can halogenate smaller phenolic compounds. tandfonline.com The use of these enzymes in biocatalytic processes is a growing field of research, with the potential for developing highly selective and sustainable synthetic routes. researchgate.netresearchgate.net

Haloperoxidases are another class of halogenating enzymes that utilize hydrogen peroxide to oxidize halides, which then halogenate the substrate. tandfonline.comnih.gov These enzymes are also being explored for their synthetic utility. rsc.org

Decarboxylative Halogenation in Aromatic Systems

Decarboxylative halogenation, also known as the Hunsdiecker reaction, is a method for converting carboxylic acids into organic halides with one less carbon atom. alfa-chemistry.comwikipedia.org This reaction involves the treatment of a silver salt of a carboxylic acid with a halogen. wikipedia.orgadichemistry.com The reaction can also be carried out on free carboxylic acids using modifications such as the Christol-Firth modification, which uses mercuric oxide and bromine. adichemistry.com

This method can be applied to aromatic carboxylic acids, providing a route to aryl halides that may be difficult to obtain through direct halogenation. acs.org For aromatic systems, the presence of electron-withdrawing groups on the ring can facilitate the Hunsdiecker reaction. adichemistry.com In the context of synthesizing 3-bromo-5-chlorophenol, one could envision starting with 3-chloro-5-hydroxybenzoic acid. The silver salt of this acid could then be treated with bromine to yield the desired product.

The Hunsdiecker reaction can also be performed using N-halosuccinimides as the halogen source, and the reaction can be accelerated in micellar media. tandfonline.com This "green" version of the Hunsdiecker reaction has been shown to be efficient for α,β-unsaturated aromatic carboxylic acids. tandfonline.comrsc.org Furthermore, silver-catalyzed decarboxylative halogenation of carboxylic acids has been reported. researchgate.net

Synthesis and Integration of the Oxane Ring System

Once the 3-bromo-5-chlorophenol intermediate is obtained, the final step is the formation of the ether linkage with the oxane ring system. This is typically achieved through a nucleophilic substitution reaction where the phenoxide ion acts as the nucleophile.

A common method for forming aryl ethers is the Williamson ether synthesis . This involves deprotonating the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. The phenoxide then reacts with a suitable oxane derivative containing a good leaving group, such as 4-bromooxane or 4-tosyloxyoxane, in an SN2 reaction.

Another powerful method for ether synthesis is the Mitsunobu reaction . chemeurope.comorganic-chemistry.orgnih.gov This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov In this case, 3-bromo-5-chlorophenol would be reacted with 4-hydroxyoxane in the presence of the Mitsunobu reagents. chemeurope.comorganic-chemistry.org A significant advantage of the Mitsunobu reaction is that it often proceeds with inversion of stereochemistry at the alcohol carbon, which can be useful in stereocontrolled syntheses. nih.gov The reaction has been successfully applied to the synthesis of aryl-alkyl ethers from tertiary alcohols. rsc.org

The choice of method will depend on the availability of the starting materials and the desired reaction conditions. The Williamson ether synthesis is a classic and reliable method, while the Mitsunobu reaction offers a milder alternative that can be advantageous for sensitive substrates.

Construction of Substituted Tetrahydropyran (B127337) (Oxane) Scaffolds

The tetrahydropyran (THP), or oxane, ring is a prevalent scaffold in numerous natural products and pharmacologically active molecules. york.ac.uk Its synthesis is a well-explored area of organic chemistry, with several robust methods available for constructing substituted versions. rsc.org

Key methods for forming the oxane ring include:

Hetero-Diels-Alder Reactions: This cycloaddition approach can rapidly generate highly functionalized dihydropyran systems, which can then be reduced to the desired saturated oxane ring.

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde is a powerful tool for constructing tetrahydropyran rings, often with a high degree of stereocontrol. sygnaturediscovery.com

Intramolecular Cyclization: Williamson ether synthesis on an acyclic precursor, such as a 1,5-halohydrin, is a classic and effective method. acs.org The cyclization of diols can also be employed. acs.org

Maitland-Japp Reaction: This multicomponent reaction provides a pathway to highly substituted tetrahydropyran-4-ones, which can serve as versatile intermediates. nih.govdntb.gov.ua

Metal-Mediated Cyclizations: Various transition metal-catalyzed reactions have been developed to form the oxane ring with high efficiency. york.ac.uk

For the synthesis of the specific precursor needed for this compound, a common intermediate is 4-hydroxyoxane (tetrahydro-2H-pyran-4-ol). This can be prepared through the reduction of the corresponding ketone, tetrahydropyran-4-one.

Functionalization of Oxane Derivatives for Ether Formation

With a suitable oxane precursor, such as 4-hydroxyoxane, the crucial C-O ether bond to the 3-bromo-5-chlorophenol can be formed. The two most prominent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction. researchgate.net

Williamson Ether Synthesis: This classic SN2 reaction involves the deprotonation of the phenol (3-bromo-5-chlorophenol) with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic oxane derivative. For this to be effective, the hydroxyl group of 4-hydroxyoxane must first be converted into a good leaving group, such as a tosylate or a halide. The reaction is sensitive to steric hindrance and requires careful selection of base and solvent to maximize yield. numberanalytics.com Polar aprotic solvents like DMF or DMSO are often preferred. numberanalytics.com

Mitsunobu Reaction: This powerful and versatile reaction allows for the direct coupling of an alcohol (4-hydroxyoxane) with a nucleophile (3-bromo-5-chlorophenol) under mild, neutral conditions. organic-chemistry.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). numberanalytics.com The Mitsunobu reaction proceeds through an alkoxyphosphonium salt, activating the alcohol for nucleophilic attack by the phenol. organic-chemistry.org A key advantage is the clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the achiral 4-hydroxyoxane. organic-chemistry.org

Total Synthesis Approaches to this compound

Convergent Synthetic Routes

A convergent approach is generally more efficient for synthesizing a molecule like this compound. rsc.org This strategy involves preparing the two key fragments—the substituted phenol and the functionalized oxane—in separate synthetic sequences. These fragments are then joined together in a late-stage key coupling step.

Convergent Synthesis Example:

Fragment A Synthesis: 3-Bromo-5-chlorophenol is prepared. This may involve the selective halogenation of a phenol or cresol (B1669610) precursor.

Fragment B Synthesis: 4-Hydroxyoxane is prepared, often via the reduction of commercially available tetrahydropyran-4-one. The hydroxyl group is then converted to a suitable leaving group (e.g., tosylate) for a Williamson synthesis, or used directly in a Mitsunobu reaction.

Coupling: The two fragments are combined. For instance, the sodium salt of 3-bromo-5-chlorophenol (Fragment A) is reacted with 4-tosyloxyoxane (Fragment B) in a Williamson ether synthesis to yield the final product.

Linear Synthetic Pathways

Linear Synthesis Example: A hypothetical linear route could start with a molecule that already contains the ether linkage, such as 4-phenoxyoxane. The synthesis would then proceed by sequential halogenation of the aromatic ring. However, controlling the regioselectivity of both the bromination and chlorination steps to achieve the desired 3,5-substitution pattern on the phenoxy group would be a significant challenge, likely leading to a mixture of isomers and low yields of the target compound. For this reason, convergent routes are highly preferred for this specific molecule.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For the Williamson ether synthesis , key optimization factors include:

Base: The strength and nature of the base used to deprotonate the phenol can impact the reaction rate and side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) are often effective. numberanalytics.com

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) can accelerate the SN2 reaction by solvating the cation without hydrogen-bonding to the nucleophile. numberanalytics.comresearchgate.net

Temperature: Increasing the temperature generally increases the reaction rate, but can also promote side reactions like elimination, especially with secondary leaving groups. numberanalytics.com Recent developments have explored very high temperatures (above 300 °C) for catalytic Williamson synthesis using weak alkylating agents. acs.orgresearchgate.net

Catalysts: Phase-transfer catalysts, like quaternary ammonium (B1175870) salts or crown ethers, can be used to enhance the solubility and reactivity of the phenoxide in less polar solvent systems. numberanalytics.comnumberanalytics.com

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield numberanalytics.com
BaseSolventTypical Yield (%)
NaHDMF85
KOtBuDMSO90
NaOHH₂O40

For the Mitsunobu reaction , optimization strategies include:

Reagents: Replacing the standard DEAD/PPh3 combination with alternatives can improve yields and simplify purification. For example, diisopropyl azodicarboxylate (DIAD) is often used in place of DEAD. numberanalytics.com Using polymer-bound or fluorous-tagged phosphines can facilitate the removal of the phosphine oxide byproduct. organic-chemistry.org

Solvent: The choice of solvent (e.g., THF, toluene (B28343), dichloromethane) can influence reaction rates and selectivity. numberanalytics.com

Reagent Addition: Slow, controlled addition of the azodicarboxylate can minimize the formation of side products by maintaining a low concentration of the reactive intermediates. numberanalytics.com

Acidity of Nucleophile: The Mitsunobu reaction works best for nucleophiles with a pKa below 13, a condition that phenols like 3-bromo-5-chlorophenol readily meet. researchgate.netorganic-chemistry.org

Table 2: Factors for Mitsunobu Reaction Optimization numberanalytics.comrsc.org
ParameterConsiderations for Optimization
AzodicarboxylateDEAD, DIAD, or other analogues can be tested for improved yield and selectivity.
PhosphineTriphenylphosphine (PPh₃) is standard; modified phosphines can aid in purification.
SolventTHF is common, but toluene or CH₂Cl₂ may offer advantages depending on substrates.
TemperatureTypically run from 0 °C to room temperature; adjustments can control side reactions.
Addition RateSlow addition of reagents is often crucial to minimize byproduct formation.

Solvent Effects in Etherification and Halogenation

The choice of solvent is critical in both the etherification step to form the final product and the halogenation steps that may be required to prepare the starting materials, such as 3-bromo-5-chlorophenol.

In etherification reactions like the Williamson synthesis, the solvent's polarity and its ability to solvate ions play a pivotal role. This reaction typically proceeds via an S(_N)2 mechanism, where an alkoxide or phenoxide nucleophile attacks an alkyl halide. wikipedia.org Polar aprotic solvents are generally preferred because they can solvate the counter-ion (e.g., Na⁺ or K⁺) of the phenoxide, leaving the nucleophilic oxygen anion relatively free and highly reactive. numberanalytics.com Protic solvents, in contrast, can solvate the nucleophile itself through hydrogen bonding, reducing its reactivity and slowing the reaction rate. The use of non-polar solvents also tends to slow the reaction rate. stackexchange.com

A study on Williamson ether synthesis highlighted the significant impact of the solvent on reaction selectivity, particularly when competing C-alkylation and O-alkylation pathways exist. For instance, in the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide, the ratio of O-alkylated (ether) to C-alkylated product was 97:3 in acetonitrile, a polar aprotic solvent. aiche.orgrsc.org However, in methanol, a protic solvent, the ratio shifted to 72:28, demonstrating that the solvent can dramatically influence the desired outcome. aiche.orgrsc.org In some cases, unique solvent properties can be exploited; for example, 2-methoxyethanol (B45455) (2ME) has been shown to mediate the selective etherification of a phenolic hydroxyl group in the presence of a carboxylic acid, avoiding the esterification side reaction. nih.gov

SolventTypeGeneral Effect on Williamson Ether SynthesisReference
Dimethylformamide (DMF) Polar AproticCommonly used, effectively solvates cations, leading to high reaction rates. numberanalytics.com
Dimethyl Sulfoxide (DMSO) Polar AproticSimilar to DMF, enhances nucleophilicity of the alkoxide, resulting in high yields. numberanalytics.com
Acetonitrile (ACN) Polar AproticPromotes high selectivity for O-alkylation over competing C-alkylation. aiche.orgrsc.org
Methanol (MeOH) Polar ProticCan reduce reaction rate and selectivity by solvating the phenoxide nucleophile. aiche.orgrsc.org
2-Methoxyethanol (2ME) Polar ProticCan provide unique selectivity, favoring etherification over esterification in multifunctional molecules. nih.gov
Toluene Non-PolarGenerally slows the reaction rate; often used in higher temperature reactions like the Ullmann condensation. nih.gov

In halogenation reactions , such as the bromination of phenol to create precursors, the solvent's polarity dictates the extent and position of halogenation. mlsu.ac.in In polar solvents like water, phenol ionizes to form the highly activated phenoxide ion, leading to rapid polysubstitution. stackexchange.combyjus.com For example, reacting phenol with bromine water results in the formation of a 2,4,6-tribromophenol (B41969) precipitate. byjus.com Conversely, performing the halogenation in a non-polar solvent such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) suppresses this ionization. stackexchange.commlsu.ac.in This deactivation of the ring allows for controlled monosubstitution, yielding a mixture of o-bromophenol and p-bromophenol. stackexchange.com Therefore, for synthesizing a specifically substituted precursor like 3-bromo-5-chlorophenol, a carefully chosen non-polar solvent system would be essential to control the regioselectivity.

Temperature and Pressure Control in Reaction Systems

Temperature and pressure are fundamental parameters that must be precisely controlled to optimize reaction rates, yields, and selectivity in the synthesis of aryl ethers.

Temperature directly influences the kinetics of the reaction. In general, higher temperatures increase reaction rates but can also promote undesirable side reactions. numberanalytics.com In the context of Williamson ether synthesis, elevated temperatures can favor the competing E2 elimination pathway, especially with secondary alkyl halides, leading to the formation of alkenes instead of the desired ether. wikipedia.org A typical Williamson reaction is conducted at 50 to 100 °C. numberanalytics.com

For metal-catalyzed couplings, temperature is also a key variable. Classical Ullmann condensations traditionally require very high temperatures, often exceeding 210 °C, which limits their functional group tolerance. wikipedia.orgorganic-chemistry.org Modern ligand-assisted Ullmann protocols and Buchwald-Hartwig reactions can be performed under much milder conditions, typically between 80-110 °C, with some systems even functioning at room temperature. nih.govnumberanalytics.com In a study optimizing the Buchwald-Hartwig amination, 80 °C was identified as the optimal temperature for achieving an excellent yield within 24 hours. researchgate.net

Microwave-assisted synthesis has emerged as a powerful technique that utilizes rapid heating to dramatically reduce reaction times and often improve yields. orgchemres.orgbenthamdirect.com This method can accelerate Williamson ether synthesis from hours under conventional reflux to mere minutes. sacredheart.edu For example, a standard 60-70 minute reflux for a Williamson synthesis was reduced to a 3-minute microwave run at 123 °C, with an improved yield. sacredheart.edu Solvent-free microwave conditions have also been developed, offering a greener and more efficient synthetic route. orgchemres.orgsid.ir

Pressure is less commonly a critical variable for these solution-phase etherification reactions unless gaseous reagents are involved. However, for related reactions like the Kolbe-Schmitt reaction, where a phenoxide is carboxylated with CO₂, pressure (e.g., 6-7 atm) is essential to ensure a sufficient concentration of the gaseous electrophile in the reaction medium. mlsu.ac.in

Reaction TypeTypical Temperature RangeKey ObservationsReference(s)
Williamson Ether Synthesis 50 - 100 °CHigher temperatures can favor elimination side reactions. numberanalytics.com
Microwave-Assisted Williamson ~120 - 150 °CReaction times are drastically reduced from hours to minutes. nih.govsacredheart.edu
Classical Ullmann Condensation > 200 °CHarsh conditions limit substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org
Modern Ullmann/Buchwald-Hartwig 80 - 110 °C (can be lower)Ligand systems enable milder conditions; optimization is crucial for yield. nih.govresearchgate.net

Catalyst Design and Ligand Effects in Metal-Catalyzed Reactions

For the synthesis of diaryl or alkyl-aryl ethers like this compound, metal-catalyzed cross-coupling reactions offer a powerful alternative to the classical Williamson synthesis, especially when dealing with less reactive aryl halides. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig reaction. The performance of these catalytic systems is critically dependent on the design of the ligands coordinated to the metal center.

The Ullmann reaction traditionally used stoichiometric copper powder at high temperatures. wikipedia.org Modern variations employ catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand. The ligand accelerates the reaction, allowing for milder conditions (e.g., 90-110 °C) and broadening the substrate scope. nih.gov A wide variety of ligands have been screened, including amino acids (like N,N-dimethylglycine), N,O-chelating ligands (like 8-hydroxyquinoline), and salicylaldimines. nih.gov The ligand's role is to stabilize the copper catalyst, enhance its solubility, and facilitate the key steps of the catalytic cycle. While many ligands can promote the reaction, even small structural variations can lead to a dramatic loss of activity, making rational design challenging. nih.gov

The Buchwald-Hartwig reaction , originally developed for C-N bond formation, has been successfully adapted for C-O bond formation. wikipedia.org These reactions are catalyzed by palladium complexes, and the choice of phosphine ligand is paramount. The catalytic cycle involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by reductive elimination to form the ether product. mit.edu

The ligands used in these reactions are typically bulky, electron-rich phosphines.

Electron-Rich Ligands : Ligands that are strong electron donors increase the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide into the Pd(0) complex. mit.edu

The development of new ligands has enabled the coupling of challenging substrates, such as electron-deficient aryl halides, and has even made room-temperature couplings possible in some cases. mit.edu For instance, the use of highly electron-poor SPhos-type ligands has been shown to accelerate the Pd-catalyzed direct arylation of certain heterocycles. rsc.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and base (e.g., Cs₂CO₃, K₃PO₄) are also critical parameters that must be optimized in conjunction with the ligand. wuxiapptec.comresearchgate.net

Catalytic SystemReaction TypeLigand Type/ExampleKey Effects and AdvantagesReference(s)
CuI / Ligand Ullmann CondensationN,N-DimethylglycineEffective, low-cost ligand for coupling aryl iodides and bromides. nih.gov
CuI / Ligand Ullmann CondensationSalicylaldiminesReadily prepared bidentate ligands that promote coupling under mild conditions.
Pd(OAc)₂ / Ligand Buchwald-Hartwig EtherificationBiaryl Monophosphines (e.g., SPhos, XPhos)Bulky, electron-rich ligands that accelerate reductive elimination and enable broad substrate scope. rsc.org
Pd₂(dba)₃ / Ligand Buchwald-Hartwig EtherificationBidentate Phosphines (e.g., Xantphos)Can be effective for specific substrates; may reduce reaction time. researchgate.netrsc.org
PdCl₂ / Ligand Buchwald-Hartwig EtherificationN-Heterocyclic Carbenes (NHCs)Strong σ-donating ligands that form robust catalysts. wuxiapptec.com

Mechanistic Investigations of Key Transformations in the Synthesis of 4 3 Bromo 5 Chlorophenoxy Oxane

Elucidation of Aryl-Ether Bond Formation Mechanisms

The formation of the aryl-ether linkage is a critical step in the synthesis of 4-(3-Bromo-5-chlorophenoxy)oxane. This transformation typically involves the reaction of a substituted phenol (B47542) with a derivative of oxane. Several mechanistic pathways can be envisioned for this etherification, often influenced by the choice of catalyst and reagents.

Transition State Analysis of Etherification Reactions

The etherification reaction leading to aryl ethers can proceed through various mechanisms, including nucleophilic aromatic substitution (SNAAr) and transition-metal-catalyzed cross-coupling reactions. In the context of synthesizing this compound, where the aromatic ring is substituted with electron-withdrawing groups (bromo and chloro), an SNAAr pathway is plausible. However, for less activated aryl halides, transition metal catalysis is often necessary. google.com

Transition metal-catalyzed etherification reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions, typically involve a catalytic cycle. nih.govorganic-chemistry.org For instance, a palladium-catalyzed process would likely proceed through oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the oxane alcohol, deprotonation to form an alkoxide complex, and finally, reductive elimination to yield the aryl ether and regenerate the catalyst. nih.gov The exact nature of the transition states in these steps is influenced by the ligands on the metal center and the electronic properties of the substrates.

Computational studies on related systems have provided insights into the transition state geometries and energies. For example, in the Williamson ether synthesis, a classic SN2 reaction, the transition state involves the backside attack of an alkoxide on an alkyl halide. masterorganicchemistry.com While not directly applicable to aryl ether formation from aryl halides, it highlights the importance of orbital overlap and steric factors in determining reaction rates. For aryl ether synthesis, the transition state for the reductive elimination step is a key determinant of the reaction's success.

Role of Catalysts and Reagents in Ether Bond Cleavage/Formation

The choice of catalyst and reagents is crucial in directing the outcome of the etherification reaction. google.comorganic-chemistry.org

Catalysts: Copper and palladium are the most common transition metals used to catalyze aryl ether formation. nih.govorganic-chemistry.org Copper catalysts, often used in the Ullmann condensation, are effective for coupling aryl halides with alcohols. organic-chemistry.org Palladium catalysts, employed in Buchwald-Hartwig type reactions, offer a broad substrate scope and milder reaction conditions. nih.gov The choice of ligands for the metal is critical, influencing the catalyst's stability, activity, and selectivity. organic-chemistry.org For instance, bulky, electron-rich phosphine (B1218219) ligands are often used in palladium-catalyzed reactions to promote the reductive elimination step. nih.gov

Bases: A base is typically required to deprotonate the alcohol, generating the nucleophilic alkoxide. google.com The strength and nature of the base can significantly impact the reaction rate and yield. Common bases include alkali metal hydroxides, carbonates, and alkoxides. In some cases, the choice of base can also influence the reaction mechanism.

Leaving Groups: The nature of the leaving group on the aromatic ring also plays a significant role. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides in typical cross-coupling reactions. organic-chemistry.org

Recent advancements have also explored catalyst-free methods under specific conditions, such as high temperatures, or the use of activating agents like PhenoFluor. acs.orgnih.gov

Studies on the Regioselectivity and Stereoselectivity of Halogenation

The introduction of bromine and chlorine atoms onto the phenolic ring is a key step in establishing the final structure of this compound. The regioselectivity of this halogenation is governed by the directing effects of the substituents already present on the aromatic ring.

Intermediate Characterization in Halogen Transfer Reactions

Electrophilic aromatic halogenation proceeds through a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org In the case of phenol, the hydroxyl group is a strong activating group and an ortho-, para-director. chemistrysteps.comfiveable.me The attack of the electrophilic halogen (e.g., Br+ or Cl+) on the electron-rich aromatic ring leads to the formation of this intermediate. masterorganicchemistry.com The positive charge in the arenium ion is delocalized through resonance, with resonance structures placing the charge on the carbons ortho and para to the hydroxyl group. This stabilization explains the ortho and para directing effect. libretexts.org

The formation of the halogenating agent itself often requires activation. For instance, Br2 or Cl2 can be activated by a Lewis acid like FeBr3 or AlCl3 to generate a more potent electrophile. libretexts.orgmasterorganicchemistry.comwikipedia.org In some cases, N-halosuccinimides (NCS or NBS) are used as the halogen source. researchgate.net The mechanism involves the polarization of the halogen-halogen bond by the catalyst, making one of the halogen atoms more electrophilic. libretexts.org

The stereochemistry of halogenation becomes relevant when considering the potential for creating chiral centers, although in the case of the aromatic ring itself, this is not a primary concern. However, if the oxane ring were to be halogenated, the stereochemical outcome would be critical. Halogenation of alkenes, for example, typically proceeds via an anti-addition mechanism through a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com

Influence of Substituents on Halogenation Patterns

The substituents on the aromatic ring have a profound influence on the rate and regioselectivity of electrophilic halogenation. libretexts.orglumenlearning.comwikipedia.org

Activating and Deactivating Groups: The hydroxyl group of the phenol is a strongly activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). fiveable.melumenlearning.comwikipedia.org This is due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate. Conversely, the halogen atoms (chlorine and bromine) are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate electron density through resonance. libretexts.org

Directing Effects: The hydroxyl group directs incoming electrophiles to the ortho and para positions. chemistrysteps.comlibretexts.org In the synthesis of this compound, the starting material is likely a phenol that is first chlorinated and then brominated, or vice versa. The initial halogenation of phenol will primarily occur at the para position due to less steric hindrance, and also at the ortho positions. Subsequent halogenation will be directed by both the hydroxyl group and the first halogen atom. The presence of multiple directing groups can lead to a mixture of products, and controlling the regioselectivity can be a significant synthetic challenge. The final substitution pattern of 3-bromo-5-chloro is a meta-relationship between the two halogens, suggesting a specific synthetic strategy is required to achieve this outcome, possibly involving blocking groups or a rearrangement.

The table below summarizes the effects of relevant substituents on electrophilic aromatic substitution.

SubstituentEffect on ReactivityDirecting Effect
-OHStrongly ActivatingOrtho, Para
-ClDeactivatingOrtho, Para
-BrDeactivatingOrtho, Para

Reaction Mechanisms Involving the Oxane Ring

The oxane ring, a saturated six-membered ether, is generally stable but can participate in specific reactions, particularly ring-opening under certain conditions. acs.orgillinois.edudigitellinc.com However, in the context of forming this compound, the primary reaction involving the oxane moiety is its attachment to the phenolic oxygen.

This is typically achieved by using a derivative of oxane that has a good leaving group at the 4-position, allowing for a nucleophilic substitution reaction by the phenoxide. A common strategy for the synthesis of related oxetanes (four-membered rings) involves the ring-opening of an epoxide followed by an intramolecular ring-closing reaction, which is a variant of the Williamson ether synthesis. acs.orgdigitellinc.com A similar strategy could be envisioned for the synthesis of a substituted oxane precursor.

The formation of the C-O bond between the phenol and the oxane ring would likely proceed via an SN2 mechanism if a suitable leaving group is present on the oxane ring. masterorganicchemistry.com The stereochemistry at the 4-position of the oxane ring would be inverted during this step.

Alternatively, the synthesis could involve a Paterno-Büchi reaction, which is a photochemical [2+2] cycloaddition between a carbonyl group and an alkene to form an oxetane (B1205548). illinois.edu While this is for a four-membered ring, analogous photochemical methods for six-membered rings could exist.

The oxane ring itself is a puckered structure, and the presence of a bulky substituent at the 4-position will influence its preferred conformation. illinois.edu This conformational preference could have implications for the reactivity of the molecule in subsequent steps, although for the final target compound, the oxane ring is expected to be relatively inert.

Ring-Opening and Cyclization Pathways

The formation of the oxane ring ether-linked to the 3-bromo-5-chlorophenoxy moiety likely proceeds through an intramolecular Williamson ether synthesis. This reaction is a classic and versatile method for forming ethers and involves the reaction of an alkoxide with an alkyl halide. wikipedia.orglibretexts.org In the context of synthesizing this compound, the precursor would be a molecule containing both a 3-bromo-5-chlorophenoxide nucleophile and a suitable leaving group on a four-carbon chain that will form the oxane ring.

The key steps in this proposed pathway are:

Deprotonation: The synthesis would likely start with a precursor molecule containing a hydroxyl group and the 3-bromo-5-chlorophenyl group. A base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming a potent alkoxide nucleophile. youtube.com

Intramolecular Nucleophilic Substitution (SN2): The newly formed alkoxide then attacks an electrophilic carbon atom within the same molecule, displacing a leaving group (e.g., a halide like bromide or a tosylate). wikipedia.orgyoutube.com This intramolecular SN2 reaction results in the closure of the ring to form the oxane structure.

The efficiency of this cyclization is influenced by several factors, including the nature of the leaving group and the length of the carbon chain. For the formation of a six-membered ring like oxane, the reaction is generally favorable. libretexts.orglibretexts.org The reaction is a concerted mechanism where the bond formation and bond breaking occur simultaneously. wikipedia.org

Alternative pathways, such as acid-catalyzed ring-opening of a precursor epoxide followed by cyclization, are also plausible but the Williamson ether synthesis remains a primary and direct route for such structures.

Conformational Dynamics During Reactions

The conformational dynamics of the precursor molecule play a significant role in the facility of the intramolecular cyclization. For the SN2 reaction to occur, the molecule must adopt a conformation that allows for the backside attack of the nucleophilic alkoxide on the carbon bearing the leaving group. wikipedia.org

The transition state of the intramolecular Williamson ether synthesis is highly ordered. The reacting centers must be in close proximity, which is governed by the rotational freedom of the bonds in the acyclic precursor. The stability of the chair-like transition state leading to the six-membered oxane ring is a key factor.

While specific experimental or computational data on the conformational analysis of the precursor to this compound is not available, studies on similar 1,3-dioxane (B1201747) systems provide insights. For instance, the conformational analysis of 5-bromo-5-nitro-1,3-dioxane (B1667936) has been studied using computational methods, revealing the preference for a chair conformer. researchgate.net Similarly, research on 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane shows an equilibrium between chair invertomers in solution. researchgate.net These studies highlight the importance of conformational preferences in cyclic systems containing bromine and an oxygenated ring.

The table below summarizes the key aspects of the proposed mechanistic pathway.

StepDescriptionKey Intermediates/Transition StatesInfluencing Factors
Deprotonation Formation of the alkoxide nucleophile.Alkoxide of the precursor.Strength of the base, solvent.
Intramolecular SN2 Cyclization Ring closure to form the oxane ring.Chair-like SN2 transition state.Nature of the leaving group, conformational flexibility of the precursor chain.

Advanced Spectroscopic and Structural Elucidation of 4 3 Bromo 5 Chlorophenoxy Oxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(3-bromo-5-chlorophenoxy)oxane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the aromatic ring and the oxane ring.

The aromatic region would display signals for the three protons on the 3-bromo-5-chlorophenyl group. Due to the meta-substitution pattern, these protons would appear as three distinct signals. The proton at C2-H would likely be a triplet (or a narrow triplet) due to coupling with the other two aromatic protons. The protons at C4-H and C6-H would likely appear as doublets of doublets or complex multiplets. Their chemical shifts would be influenced by the deshielding effects of the electronegative oxygen, bromine, and chlorine atoms.

The oxane ring protons would show more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The proton at C4 (H-4), being directly attached to the carbon bearing the phenoxy group, is expected to be the most downfield of the oxane protons. The protons on C2, C3, C5, and C6 would exhibit chemical shifts and coupling constants typical for a tetrahydropyran (B127337) ring, often showing complex multiplets.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (C2-H)7.20 - 7.40t~2.0
Ar-H (C4-H)7.00 - 7.20dd~2.0, ~8.0
Ar-H (C6-H)6.90 - 7.10dd~2.0, ~8.0
Oxane-H44.50 - 4.70m-
Oxane-H (axial, C2/C6)3.50 - 3.70m-
Oxane-H (equatorial, C2/C6)3.90 - 4.10m-
Oxane-H (axial, C3/C5)1.70 - 1.90m-
Oxane-H (equatorial, C3/C5)2.00 - 2.20m-

Note: The predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃. The multiplicities are abbreviated as t (triplet), dd (doublet of doublets), and m (multiplet).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. In this compound, a total of 10 distinct carbon signals are expected, assuming no accidental equivalence.

The aromatic carbons would appear in the downfield region (δ 110-160 ppm). The carbon attached to the oxygen (C1) would be the most downfield. The carbons bearing the bromine (C3) and chlorine (C5) atoms would also have characteristic chemical shifts. The remaining aromatic carbons (C2, C4, C6) would resonate at higher fields within the aromatic region.

The carbons of the oxane ring would appear in the upfield region. The carbon atom C4, bonded to the phenoxy oxygen, would be the most downfield of the aliphatic carbons (around δ 70-80 ppm). The carbons adjacent to the ring oxygen (C2 and C6) would resonate at a slightly lower field compared to the other aliphatic carbons (C3 and C5).

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Ar-C1155 - 158
Ar-C3120 - 123
Ar-C5133 - 136
Ar-C2115 - 118
Ar-C4123 - 126
Ar-C6110 - 113
Oxane-C475 - 80
Oxane-C2/C665 - 70
Oxane-C3/C530 - 35

Note: The predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for establishing the connectivity within the oxane ring by showing correlations between adjacent protons (e.g., H-2 with H-3, H-3 with H-4, etc.). It would also confirm the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at δ 4.50-4.70 ppm would correlate with the carbon signal at δ 75-80 ppm, confirming the C4-H4 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for connecting different fragments of the molecule. For instance, a correlation between the oxane proton H-4 and the aromatic carbon C-1 would definitively prove the ether linkage between the oxane and the phenyl rings. Correlations between aromatic protons and other aromatic carbons would further confirm their assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding network. In the case of this compound, NOESY could provide information about the stereochemistry and preferred conformation of the oxane ring and its orientation relative to the phenyl group. For example, correlations between the axial protons on the oxane ring would be expected.

Quantitative NMR for Purity and Isomeric Ratios

Quantitative NMR (qNMR) is a technique used to determine the concentration or purity of a sample by comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration. For this compound, qNMR could be employed to accurately determine its purity after synthesis and purification. By using a suitable internal standard with a known concentration and a signal in a clear region of the spectrum, the absolute amount of the target compound can be calculated. Furthermore, if the synthesis were to produce any isomeric byproducts, qNMR could be used to determine the isomeric ratio by comparing the integrals of well-resolved signals corresponding to each isomer.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₂BrClO₂), HRMS would be critical to confirm its molecular formula. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), would result in a distinctive isotopic pattern for the molecular ion peak.

The fragmentation of this compound under electron ionization (EI) or other ionization techniques would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the ether bond, leading to the formation of the 3-bromo-5-chlorophenoxy radical and the oxonium ion, or the 3-bromo-5-chlorophenoxide ion. Another common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atoms (Br or Cl) as radicals.

Predicted HRMS Data and Fragmentation for this compound

Ion Predicted m/z Description
[M]⁺290/292/294Molecular ion with characteristic Br/Cl isotopic pattern
[M-C₅H₉O]⁺205/207/209Loss of the oxane ring
[C₆H₃BrClO]⁺205/207/2093-Bromo-5-chlorophenoxy cation
[M-Br]⁺211/213Loss of a bromine radical
[M-Cl]⁺255/257Loss of a chlorine radical
[C₅H₉O]⁺85Oxonium ion from the oxane ring

Note: The m/z values are nominal masses. The isotopic pattern is a key identifier.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides a powerful tool for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, under typical electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be the primary precursor ion selected for MS/MS analysis. The fragmentation of this species is dictated by the stability of the resulting fragments, often involving the cleavage of the ether linkage and reactions within the aromatic ring.

A plausible fragmentation pathway for protonated this compound would likely initiate with the cleavage of the C-O ether bond. This can occur in two ways:

Cleavage of the Aryl-O Bond: This would lead to the formation of a protonated 3-bromo-5-chlorophenol (B1291525) ion and a neutral oxane molecule. The resulting [3-bromo-5-chlorophenol+H]⁺ ion would be a prominent peak in the spectrum.

Cleavage of the Oxane-O Bond: This would result in a charged oxane fragment and a neutral 3-bromo-5-chlorophenol molecule. The stability of the resulting oxonium ion would influence the prevalence of this pathway.

Further fragmentation of the [3-bromo-5-chlorophenol+H]⁺ ion could involve the loss of a hydrogen halide (HBr or HCl), or cleavage of the aromatic ring itself, leading to smaller fragment ions. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key signature in identifying fragments containing these halogens.

A representative, though hypothetical, fragmentation pattern is detailed in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentPlausible Neutral Loss
[M+H]⁺Varies[3-Bromo-5-chlorophenol+H]⁺Oxane
[M+H]⁺VariesOxonium ion3-Bromo-5-chlorophenol
[3-Bromo-5-chlorophenol+H]⁺VariesC₆H₄BrO⁺HCl
[3-Bromo-5-chlorophenol+H]⁺VariesC₆H₄ClO⁺HBr

Electron-Activated Dissociation (EAD) for Complex Fragment Ion Generation

Electron-Activated Dissociation (EAD) is a fragmentation technique that often provides complementary information to collision-induced dissociation (CID). sciex.com EAD involves the interaction of precursor ions with a beam of electrons, leading to fragmentation pathways that can reveal different structural details. sciex.comchromatographyonline.com For a molecule like this compound, EAD could induce fragmentation that is not readily observed with CID, such as the cleavage of the robust C-Br and C-Cl bonds, or more complex rearrangements within the oxane ring. sciex.com

The benefit of EAD lies in its ability to generate a richer variety of fragment ions, which can be particularly useful for distinguishing between isomers and providing a more complete picture of the molecule's connectivity. researchgate.net The electron energy in EAD can be tuned to control the extent of fragmentation, allowing for a more detailed interrogation of the molecular structure. sciex.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band due to the C-O-C asymmetric stretching of the ether linkage is anticipated in the region of 1260-1200 cm⁻¹. The corresponding symmetric stretching vibration would appear at a lower frequency, typically around 1050-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the oxane ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce a series of bands in the 1600-1450 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-O-C stretching vibration may also be more prominent in the Raman spectrum compared to the IR spectrum.

A summary of expected key vibrational modes is presented below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch (Oxane)3000-2850IR, Raman
Aromatic C=C Stretch1600-1450IR, Raman
Asymmetric C-O-C Stretch1260-1200IR
Symmetric C-O-C Stretch1050-1000IR, Raman
C-Cl Stretch800-600IR, Raman
C-Br Stretch680-515IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of Aromatic Systems

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light will primarily be due to the π → π* transitions of the substituted benzene (B151609) ring. The presence of the halogen atoms and the ether linkage will influence the position and intensity of these absorption bands.

The benzene ring exhibits characteristic absorption bands, and the substitution pattern on the ring in this compound will cause shifts in these bands. Typically, substituted benzenes show a strong absorption band (the E-band) around 200-210 nm and a weaker, more structured band (the B-band) at longer wavelengths, around 260-280 nm. The presence of the bromo and chloro substituents, as well as the phenoxy group, are expected to cause a bathochromic (red) shift of these bands to longer wavelengths.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The crystal structure would reveal precise measurements of all bond lengths and angles. The C-Br and C-Cl bond lengths would be consistent with those observed for other brominated and chlorinated aromatic compounds. The C-O-C bond angle of the ether linkage is expected to be slightly larger than the tetrahedral angle of 109.5° due to steric hindrance between the aromatic ring and the oxane ring. The oxane ring would likely adopt a chair conformation, which is its most stable form. The torsional angles would define the relative orientation of the phenyl ring with respect to the oxane moiety.

A table of predicted bond parameters is provided below.

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-Cl Bond Length~1.74 Å
Aromatic C-C Bond Length~1.39 Å
C-O (Aryl) Bond Length~1.37 Å
C-O (Oxane) Bond Length~1.43 Å
C-O-C Bond Angle~118°

Analysis of Intermolecular Interactions in Crystalline State

In the crystalline state, molecules of this compound would be held together by a network of intermolecular interactions. Given the presence of halogen atoms, halogen bonding is a likely and significant interaction. nih.govacs.org This involves an electrostatic interaction between the electropositive region on the bromine or chlorine atom (the σ-hole) and a Lewis basic site on an adjacent molecule, such as the ether oxygen. nih.gov

In addition to halogen bonding, van der Waals forces and dipole-dipole interactions would also play a crucial role in the crystal packing. The arrangement of the molecules in the crystal lattice would be a balance of these attractive and repulsive forces to achieve the most stable three-dimensional structure.

Computational and Theoretical Chemistry Studies of 4 3 Bromo 5 Chlorophenoxy Oxane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

There are no published studies detailing DFT calculations performed on 4-(3-Bromo-5-chlorophenoxy)oxane. Such studies would typically provide insights into the molecule's fundamental electronic properties and three-dimensional arrangement of atoms.

Optimization of Ground State Geometries and Conformational Preferences

Information regarding the optimized ground state geometry and the conformational preferences of this compound is not available in the scientific literature. This type of analysis would be crucial for understanding the molecule's stability and shape.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which is essential for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound.

Electrostatic Potential Surface (EPS) Analysis

Similarly, no Electrostatic Potential Surface (EPS) analysis for this compound has been found. An EPS map would illustrate the charge distribution and help identify potential sites for electrophilic and nucleophilic attack.

Mechanistic Pathway Calculations and Reaction Energy Profiles

There is a lack of research on the mechanistic pathways and reaction energy profiles for any chemical reactions involving this compound. These computational studies are vital for understanding how the molecule behaves in chemical reactions.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

No studies concerning the localization of transition states or Intrinsic Reaction Coordinate (IRC) analysis for reactions of this compound have been published. This information would be key to elucidating the step-by-step mechanism of its reactions.

Activation Energy Barriers and Reaction Rates

Data on the activation energy barriers and reaction rates for any transformation involving this compound, which are fundamental parameters for understanding reaction kinetics, are not available.

Conformational Analysis of the Oxane Ring and Diaryl Ether Linkage

The conformational flexibility of this compound is primarily determined by two key structural features: the puckering of the oxane ring and the rotation around the aryl-ether bond. Understanding these conformational preferences is crucial for elucidating the molecule's three-dimensional structure and its potential interactions in a biological or chemical system. Computational chemistry provides powerful tools to investigate these dynamic properties at a molecular level.

Rotational Barriers of the Aryl-Ether Bond

The dihedral angle defined by the C-O-C-C linkage between the oxane ring and the substituted phenyl ring governs the spatial orientation of the two ring systems relative to each other. The rotation around this aryl-ether bond is not free and is hindered by steric and electronic effects. Computational studies, typically employing quantum mechanical methods such as Density Functional Theory (DFT), can be used to calculate the potential energy surface associated with this rotation.

By systematically varying the dihedral angle and calculating the corresponding single-point energies, a rotational energy profile can be constructed. This profile reveals the energy minima, corresponding to the most stable conformations (rotamers), and the energy maxima, which represent the rotational barriers. The height of these barriers provides a quantitative measure of the energy required to convert between different stable conformations. For molecules with similar diaryl ether linkages, these barriers are influenced by the substitution pattern on the aromatic ring. The presence of bulky substituents like bromine and chlorine at the meta positions in this compound is expected to create significant steric hindrance, influencing the preferred rotational conformers.

Table 1: Hypothetical Rotational Energy Profile Data (Note: This data is illustrative as specific experimental or computational studies on this compound are not publicly available. The values are based on typical ranges for similar diaryl ether compounds.)

Dihedral Angle (°)Relative Energy (kcal/mol)
05.2
302.1
600.5
900.0
1200.8
1503.5
1806.0

Puckering Analysis of the Oxane Ring

The six-membered oxane ring is not planar and adopts a puckered conformation to relieve ring strain. The most common and low-energy conformations are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for unsubstituted oxane. However, the bulky 4-(3-bromo-5-chlorophenoxy) substituent can influence the puckering equilibrium.

Computational methods can be used to determine the geometric parameters that define the ring's pucker, such as the Cremer-Pople puckering coordinates. These parameters provide a quantitative description of the ring's shape. By calculating the relative energies of the different possible puckered conformations (e.g., chair with the substituent in the axial vs. equatorial position), the most stable conformation can be identified. The energy difference between these conformations indicates the conformational preference. For a large substituent at the 4-position, the equatorial position is generally favored to minimize steric clashes with the axial hydrogens on the oxane ring.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. Theoretical predictions can be compared with experimental data to validate both the computational model and the proposed molecular structure.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. liverpool.ac.uk The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT.

The process involves first optimizing the molecular geometry of this compound at a chosen level of theory and basis set. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These shielding tensors are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts depends on the level of theory, the basis set, and whether solvent effects are included in the calculation. liverpool.ac.uk Comparing the predicted spectrum with an experimental one can confirm the assigned structure and provide insights into the molecule's conformational preferences in solution. pearson.com

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) (Note: This data is for illustrative purposes.)

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-2'7.357.32
H-4'7.517.48
H-6'7.107.08
H-4 (oxane)4.654.62
H-2, H-6 (oxane, eq)3.953.91
H-2, H-6 (oxane, ax)3.553.52
H-3, H-5 (oxane, eq)1.901.87
H-3, H-5 (oxane, ax)1.701.68

Computational Vibrational Spectroscopy (IR/Raman)

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.gov After optimizing the molecular geometry, a frequency calculation is performed. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities.

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov By comparing the predicted vibrational spectrum with the experimental one, specific vibrational modes can be assigned to the observed absorption bands, providing a detailed understanding of the molecule's vibrational properties. researchgate.net This comparison serves as a powerful validation of the computed structure.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) (Note: This data is for illustrative purposes.)

Vibrational ModePredicted Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (aromatic)315030243020
C-H stretch (aliphatic)298028612858
C-O-C stretch (asym)128012291225
C-O-C stretch (sym)105010081005
C-Br stretch680653650
C-Cl stretch790758755

Chemical Reactivity and Derivatization Studies of 4 3 Bromo 5 Chlorophenoxy Oxane

Reactions Involving the Aryl-Ether Bond

The aryl-ether bond is a key feature of the molecule's structure. Typically, such bonds can be cleaved under stringent conditions or transformed using catalytic methods.

Ether Cleavage Reactions under Acidic and Basic Conditions

Aryl ethers are generally stable to a wide range of chemical reagents. However, their cleavage can be forced under harsh acidic conditions, often requiring strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon of the oxane ring. This would theoretically yield 3-bromo-5-chlorophenol (B1291525) and a halogenated oxane derivative. Cleavage under basic conditions is generally not feasible for aryl ethers as the phenoxide is a poor leaving group.

Catalytic Transformations of the Aryl-Ether Linkage

Modern organic synthesis often employs transition-metal catalysis to activate and transform otherwise inert bonds. While no specific examples exist for 4-(3-Bromo-5-chlorophenoxy)oxane, related aryl ethers can undergo various catalytic transformations. These could include cross-coupling reactions or reductive cleavage, depending on the catalyst and reaction conditions employed.

Transformations of the Halogenated Aromatic Moiety

The presence of both bromine and chlorine atoms on the aromatic ring offers potential for selective functionalization.

Selective Halogen Exchange Reactions

The differential reactivity of aryl bromides and chlorides could potentially allow for selective halogen exchange reactions, such as a Finkelstein reaction. However, the specific conditions required to achieve such selectivity for this substrate have not been investigated.

Functional Group Interconversions at Halogenated Positions

The bromine and chlorine substituents could serve as handles for introducing other functional groups through various transition-metal catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond would likely allow for selective functionalization at the bromine-bearing position under carefully controlled conditions.

Ortho-Metalation and Directed Functionalization

The oxygen atom of the ether linkage could potentially act as a directing group for ortho-metalation, facilitating the deprotonation of the aromatic ring at the position between the chlorine and the ether linkage. This would generate a lithiated species that could then be trapped with various electrophiles to introduce a new substituent at that specific position. However, the presence of the halogen atoms could complicate this process, potentially leading to competing halogen-metal exchange.

Reactivity of the Oxane Ring System

The oxane ring in this compound, a tetrahydropyran (B127337) (THP) ether, is a versatile scaffold in organic synthesis. Its reactivity is primarily centered around the ether linkage and the carbon atoms of the heterocyclic ring. While the ring is generally stable under many conditions, it can undergo specific transformations under appropriate catalytic or reactive environments.

The cleavage of the C-O bonds within the oxane ring represents a significant class of reactions for this compound. These reactions typically require activation, often by Lewis acids or through catalytic processes, to overcome the inherent stability of the cyclic ether.

One of the prominent methods for the ring-opening of tetrahydropyran systems involves nickel-catalyzed cross-coupling reactions. acs.org For aryl-substituted tetrahydropyrans, which are structurally analogous to this compound, Kumada-type coupling with Grignard reagents can lead to the stereospecific opening of the ring to form acyclic alcohols. acs.org This process allows for the controlled formation of a new carbon-carbon bond, transforming the cyclic ether into a complex acyclic structure. acs.org The reaction proceeds with high diastereoselectivity, indicating a well-defined stereochemical pathway. acs.org

Acid-catalyzed ring-opening is another potential pathway. In the presence of a strong acid, the ether oxygen of the oxane ring can be protonated, forming an oxonium ion. This activation facilitates nucleophilic attack, which can lead to ring cleavage. For instance, 4-aryloxyflavan derivatives, which contain a similar 4-aryloxytetrahydropyran core, react rapidly with acids to generate a carbocation at the 4-position. rsc.org This reactive intermediate can then be trapped by various nucleophiles. rsc.org In the case of this compound, treatment with water, alcohols, or thiols under acidic conditions could potentially yield the corresponding ring-opened products.

The table below summarizes potential ring-opening reactions based on studies of analogous compounds.

Reaction TypeReagents/CatalystProduct TypeReference
Nickel-Catalyzed Cross-CouplingGrignard Reagents / Ni-catalystAcyclic Alcohols acs.org
Acid-Catalyzed Nucleophilic AdditionH₂O / AcidRing-opened Diol rsc.org
Acid-Catalyzed Nucleophilic AdditionROH / AcidRing-opened Ether Alcohol rsc.org
Acid-Catalyzed Nucleophilic AdditionRSH / AcidRing-opened Thioether Alcohol rsc.org

The carbon atoms at the 2- and 6-positions of the oxane ring, being adjacent to the ring oxygen (α-positions), exhibit unique reactivity. These positions are susceptible to reactions such as oxidation, halogenation, and metalation, which can serve as handles for further functionalization.

Halocycloetherification is a powerful method for the synthesis and functionalization of tetrahydropyran rings. cwu.edu While this is often a method for ring formation, related radical reactions can introduce functionality at the α-position. For instance, radical cyclization of related 2-(allyloxy)arylaldehydes can lead to the formation of chroman-4-ones, which involves transformations at the carbon that becomes adjacent to the ring oxygen. nih.gov

Furthermore, the generation of radicals or anions at the α-position can be achieved, leading to the introduction of various substituents. These transformations are crucial for the synthesis of highly substituted tetrahydropyran derivatives. The diastereoselective synthesis of highly substituted tetrahydropyran-4-ones often proceeds through intermediates where the positions adjacent to the oxygen are key reaction sites. acs.orgnih.gov

The following table outlines potential transformations at the C-2 and C-6 positions of the oxane ring.

TransformationReagents/ConditionsResulting Functional Group
α-HalogenationN-Bromosuccinimide (NBS)Bromo-oxane derivative
α-MetalationStrong Base (e.g., n-BuLi)Lithiated oxane intermediate
OxidationOxidizing Agent (e.g., RuCl₃/NaIO₄)Lactone

Stereochemical Implications in Chemical Transformations

The stereochemistry of the oxane ring in this compound plays a critical role in directing the outcome of its chemical transformations. The chair-like conformation of the six-membered ring, with the bulky 3-bromo-5-chlorophenoxy group preferentially occupying an equatorial position, influences the accessibility of reagents to different faces of the ring.

In ring-opening reactions, the stereochemistry of the starting material can dictate the stereochemistry of the acyclic product. For example, nickel-catalyzed ring-opening reactions of aryl-substituted tetrahydropyrans have been shown to be stereospecific. acs.org This means that a specific stereoisomer of the starting material will lead to a specific stereoisomer of the product. The relative configuration of substituents on the oxane ring is translated into a specific diastereomer of the acyclic alcohol. acs.org

When new stereocenters are formed, such as during the synthesis of highly substituted tetrahydropyran-4-ones, the existing stereochemistry of the molecule can exert significant diastereoselective control. acs.orgnih.gov Intramolecular reactions, in particular, are often highly stereocontrolled due to the conformational constraints imposed by the ring system.

In reactions involving the formation of intermediates, such as the carbocation formed during acid-catalyzed reactions of 4-aryloxyflavans, the stereochemical outcome can be influenced by the stability of the intermediate and the direction of nucleophilic attack. rsc.org The planarity of a carbocation intermediate could potentially lead to a mixture of diastereomers if the subsequent nucleophilic attack is not stereospecific.

The following table summarizes key stereochemical considerations for reactions involving the oxane ring.

Reaction TypeStereochemical OutcomeControlling FactorsReference
Ni-Catalyzed Ring OpeningStereospecificConfiguration of starting material acs.org
Diastereoselective SynthesisHigh DiastereoselectivityExisting stereocenters, reaction conditions acs.orgnih.gov
Acid-Catalyzed ReactionsPotential for diastereomeric mixturesIntermediate stability, steric hindrance rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Bromo-5-chlorophenoxy)oxane, and how can intermediates be characterized?

  • Methodology :

  • Nucleophilic substitution : React 3-bromo-5-chlorophenol with a brominated oxane derivative (e.g., 2-[2-(3-bromopropoxy)ethoxy]oxane) in the presence of a base like cesium carbonate. Monitor reaction progress via TLC or HPLC .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) to isolate intermediates. Confirm purity via HPLC (>95%) and structural integrity via 1^1H NMR and HRMS .
  • Key intermediates : Identify impurities like dis(4-[(5-bromo-2-chlorophenyl)methyl]phenol) during synthesis using LCMS (e.g., m/z 775 [M+H]+^+) .

Q. How should researchers validate the structural identity of this compound?

  • Analytical techniques :

  • Spectroscopy : Compare experimental 1^1H NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) and HRMS data with computational predictions (e.g., PubChem entries) .
  • X-ray crystallography : Resolve crystal structures of derivatives (e.g., brominated oxanes) to confirm substituent positions and bond angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Experimental design :

  • Catalyst screening : Test bases (e.g., Cs2_2CO3_3 vs. K2_2CO3_3) and solvents (acetonitrile vs. DMF) for nucleophilic substitution efficiency. For example, cesium carbonate in acetonitrile at 75°C achieves 66% yield .
  • Temperature gradients : Optimize reaction kinetics by varying temperatures (50–100°C) and monitoring byproduct formation via LCMS .
    • Data contradiction resolution : If conflicting yields arise (e.g., 60% vs. 75%), validate reproducibility across ≥3 trials and adjust stoichiometry (e.g., 1.2–1.5 equiv. of brominated reagent) .

Q. What mechanisms underlie the biological activity of this compound derivatives, and how can they be studied?

  • Mechanistic studies :

  • Enzyme interactions : Use cytochrome P450 inhibition assays to assess metabolic stability. Derivatives with alkyne groups (e.g., 4-(prop-2-yn-1-yloxy)oxane) show enhanced modulation of CYP3A4 .
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays. Compare IC50_{50} values with structural analogs (e.g., fluorobenzyl ether derivatives) .
    • SAR analysis : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using QSAR models .

Q. How should researchers address contradictory spectral data in structural elucidation?

  • Resolution strategies :

  • Multi-technique validation : Cross-reference NMR, IR (e.g., C=O stretches at 1700–1750 cm1^{-1}), and X-ray data to resolve ambiguities in aromatic substitution patterns .
  • Computational docking : Simulate ligand-receptor interactions (e.g., with opioid receptors) to validate hypothesized binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.